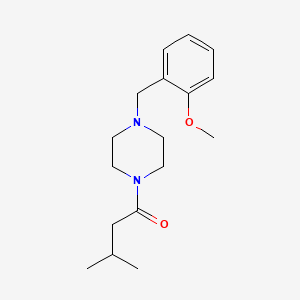
N-(6-methyl-2-pyridinyl)-3-(2-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methyl-2-pyridinyl)-3-(2-nitrophenyl)acrylamide, commonly known as MPNA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPNA is a small molecule that belongs to the class of acrylamide derivatives and has a molecular weight of 308.32 g/mol.
Wirkmechanismus
The mechanism of action of MPNA is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors. MPNA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. MPNA has also been reported to bind to the nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that mediates synaptic transmission in the nervous system.
Biochemical and Physiological Effects:
MPNA has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, MPNA has been reported to induce apoptosis (programmed cell death) and inhibit cell proliferation by disrupting the cell cycle. In neuronal cells, MPNA has been shown to enhance synaptic plasticity and improve cognitive function. MPNA has also been reported to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
MPNA has several advantages as a research tool, including its small size, high purity, and ease of synthesis. MPNA is also stable under physiological conditions and can be easily modified with fluorescent or biotinylated tags for imaging and affinity purification experiments. However, MPNA has some limitations, including its relatively low potency as an inhibitor and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on MPNA. One area of interest is the development of more potent and selective inhibitors of HDACs and nAChRs based on the structure of MPNA. Another area of interest is the exploration of MPNA as a building block for the synthesis of functional materials with novel optical and electronic properties. Additionally, further studies are needed to elucidate the mechanism of action of MPNA and its potential therapeutic applications in cancer and neurological disorders.
Synthesemethoden
The synthesis of MPNA involves the reaction between 6-methyl-2-pyridinamine and 3-(2-nitrophenyl)acryloyl chloride in the presence of a base catalyst. The reaction proceeds via nucleophilic addition followed by elimination of the chloride ion to yield MPNA as a yellow solid. The yield of MPNA is typically around 70%, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
MPNA has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, MPNA has been investigated as a potential therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In biochemistry, MPNA has been used as a probe to study protein-ligand interactions and enzyme kinetics. In materials science, MPNA has been explored as a building block for the synthesis of functional materials with optical and electronic properties.
Eigenschaften
IUPAC Name |
(E)-N-(6-methylpyridin-2-yl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-11-5-4-8-14(16-11)17-15(19)10-9-12-6-2-3-7-13(12)18(20)21/h2-10H,1H3,(H,16,17,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMVOOWTVHXHNQ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-bromo-4-methylphenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5764902.png)

![N'-[(4-ethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5764920.png)
![4-chloro-3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5764927.png)

![methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate](/img/structure/B5764935.png)


![methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5764962.png)

![2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide](/img/structure/B5764981.png)

